N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2,3-dihydro-1,4-benzodioxin and various substituted acetamides. The general synthetic route includes:
- Formation of Benzodioxin Derivative : The initial step often involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate sulfonyl chlorides under alkaline conditions to yield sulfonamide derivatives.
- Formation of Pyrazolo Derivative : Subsequent reactions with 2-bromo-N-(un/substituted-phenyl)acetamides lead to the formation of the desired pyrazolo derivatives.
- Final Acetylation : The final product is achieved through acetylation reactions.
Inhibition Studies
Recent studies have focused on evaluating the inhibitory potential of this compound against various enzymes relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD):
- Enzyme Inhibition : The compound has shown significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. For instance, the IC50 values for these enzymes indicate potent inhibition capabilities, suggesting its potential as a therapeutic agent in managing T2DM and AD .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the benzodioxin and pyrazolo moieties significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances the inhibitory potency against cholinesterases compared to unsubstituted analogs.
- Molecular Interactions : Docking studies indicate favorable interactions between the compound and active sites of target enzymes, providing insights into its mechanism of action .
Case Study 1: In Vitro Evaluation
In vitro assays conducted on human cell lines demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
PC-3 (Prostate) | 32 |
DU145 (Prostate) | 48 |
These results suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Animal Models
Further investigations in animal models have indicated that administration of this compound leads to a significant reduction in blood glucose levels in diabetic rats. This effect is correlated with enhanced insulin sensitivity and reduced oxidative stress markers .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6/c1-31-19-5-3-15(11-21(19)32-2)17-13-18-24(30)27(7-8-28(18)26-17)14-23(29)25-16-4-6-20-22(12-16)34-10-9-33-20/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVHGXZIBOHWRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.